![molecular formula C12H10N4O B1436730 1-(2-甲基苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 919217-49-5](/img/structure/B1436730.png)
1-(2-甲基苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮
描述
“1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have been reported to have pharmacological potential, including antiviral, antimicrobial, and antitumor activities .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported in various studies. For instance, one study reported the synthesis of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
科学研究应用
抗炎和溃疡性
研究表明,吡唑并[3,4-d]嘧啶衍生物可以表现出显着的抗炎特性,而没有通常与非甾体抗炎药 (NSAIDs) 相关的溃疡活性。例如,吡唑并[1,5-a]嘧啶结构的修饰产生了具有增强抗炎活性和比苯丁酮和吲哚美辛等传统 NSAID 更好的治疗指数的化合物。此外,发现一些衍生物具有抗溃疡特性,表明具有更安全的抗炎治疗选择的潜力 (Auzzi 等,1983)。
抗癌和抗 5-脂氧合酶活性
已经合成了一系列新型的吡唑并[3,4-d]嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性。这些化合物在抑制某些癌细胞系生长和降低 5-脂氧合酶(一种参与炎症和哮喘的酶)活性方面显示出希望。构效关系分析提供了对导致这些生物效应的化学特征的见解 (Rahmouni 等,2016)。
抗菌活性
吡唑并[3,4-d]嘧啶衍生物也因其抗菌潜力而受到探索。研究表明,对吡唑并[3,4-d]嘧啶-4-酮核心的某些修饰可以导致具有显着抗菌和抗真菌活性的化合物。这突出了这些衍生物作为开发新的抗菌剂的先导的潜力,而这在抗生素耐药性不断上升的情况下至关重要 (Khobragade 等,2010)。
抗氧化活性
已经研究了吡唑并[3,4-d]嘧啶-4-酮衍生物的抗氧化潜力,结果表明某些化合物表现出的抗氧化活性与抗坏血酸相当。这表明它们在氧化应激发挥作用的疾病中作为治疗剂的潜在用途 (El‐Mekabaty, 2015)。
缓蚀
此外,吡唑并[3,4-d]嘧啶-4-酮衍生物已对其在酸性环境中对 C-钢表面的缓蚀性能进行了评估。它们的有效性表明在保护金属免受腐蚀方面的应用,这对工业过程和金属结构的寿命有影响 (Abdel Hameed 等,2020)。
作用机制
Target of Action
The primary target of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its anticancer potential through the inhibition of protein kinases . By inhibiting these enzymes, the compound disrupts the signaling processes that regulate cell growth and metabolism .
Biochemical Pathways
The compound’s action primarily affects the protein kinase signaling pathways . These pathways are crucial for various cellular processes, including cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
A drug with a high degree of lipophilicity, for example, can diffuse easily into cells . This could potentially impact the bioavailability of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. This has been demonstrated in various cell lines, where the compound showed superior cytotoxic activities . For instance, the compound revealed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
生化分析
Biochemical Properties
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is essential for DNA synthesis and repair . The compound’s interaction with DHFR leads to the inhibition of folate metabolism, thereby affecting cell proliferation. Additionally, 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells by interfering with cell signaling pathways and gene expression . The compound affects cell signaling by modulating the activity of key proteins involved in pathways such as the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival . Furthermore, 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one influences cellular metabolism by altering the expression of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of DHFR, inhibiting its activity and thereby disrupting the folate pathway . This inhibition leads to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair. Additionally, 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to modulate the activity of other enzymes and proteins involved in cell signaling, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in various metabolic pathways, including the folate pathway and other cellular metabolic processes . The compound interacts with enzymes such as DHFR, which plays a key role in the folate pathway, leading to the inhibition of nucleotide synthesis . Additionally, 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to affect metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are facilitated by its lipophilic nature, allowing it to diffuse easily across cell membranes . The compound interacts with specific transporters and binding proteins, which aid in its localization and accumulation within target cells . This property is crucial for its therapeutic efficacy, as it ensures that the compound reaches its intended site of action.
Subcellular Localization
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits specific subcellular localization, which is essential for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is critical for its ability to modulate cellular processes and exert its biological effects.
属性
IUPAC Name |
1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCRMBPAGYFMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



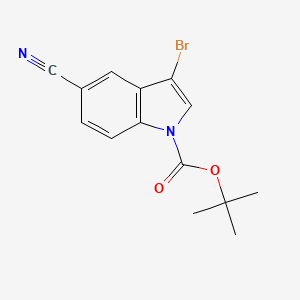
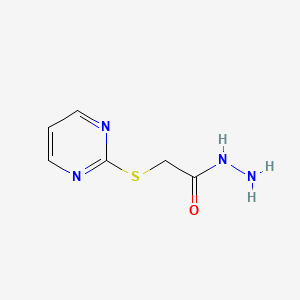
![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)
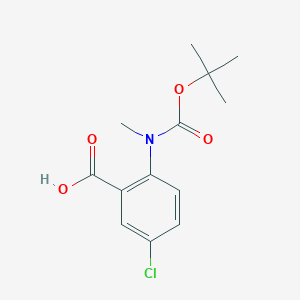
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)
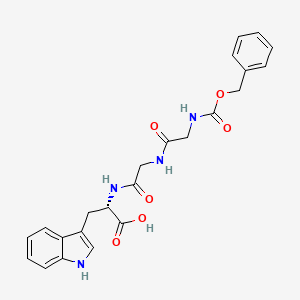
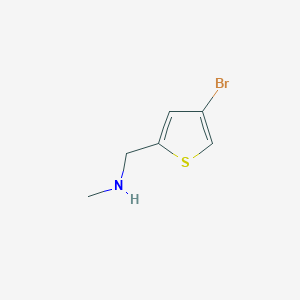
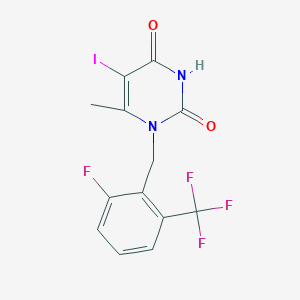
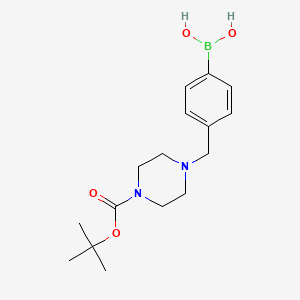
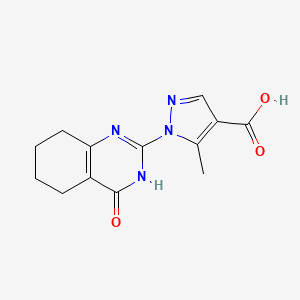

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)
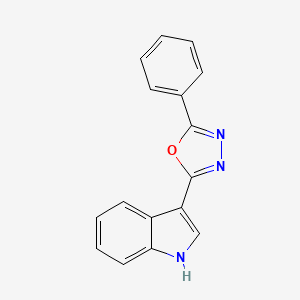
![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)